molecular formula C21H26N6O3 B608647 tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

Cat. No. B608647
M. Wt: 410.5 g/mol
InChI Key: YNQNYIHMAZLJAV-UHFFFAOYSA-N
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Description

LP-922761 is a potent, selective, and orally active inhibitor of adapter protein-2 associated kinase 1 (AAK1). It has shown significant inhibitory effects on BMP-2 inducible protein kinase (BIKE) as well. The compound has been studied for its potential therapeutic applications, particularly in the treatment of neuropathic pain .

Scientific Research Applications

LP-922761 has been extensively studied for its scientific research applications, including:

Mechanism of Action

LP-922761 exerts its effects by inhibiting AAK1, a kinase involved in various cellular processes. The inhibition of AAK1 leads to a reduction in pain responses, particularly in neuropathic pain models. The compound also inhibits BIKE, another kinase with similar functions. The molecular targets and pathways involved include the modulation of neural activity in the spinal cord and the inhibition of α2 adrenergic receptors .

Future Directions

The therapeutic potential of this compound, given its activity as an AAK1 inhibitor, could be further explored in future research. It could potentially be developed into a drug for treating diseases where AAK1 activity is implicated .

Chemical Reactions Analysis

LP-922761 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: LP-922761 can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

properties

IUPAC Name

tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c1-21(2,3)30-20(29)26(4)12-11-23-17-9-10-18-24-13-16(27(18)25-17)14-5-7-15(8-6-14)19(22)28/h5-10,13H,11-12H2,1-4H3,(H2,22,28)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNYIHMAZLJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC1=NN2C(=NC=C2C3=CC=C(C=C3)C(=O)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

{2-[3-(4-Carbamoyl-phenyl)-imidazo[1,2-b]pyridazin-6-ylamino]-ethyl}-methyl-carbamic acid tert-butyl ester was prepared similarly to the procedure for example 5.6.60 from [2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester (367.4 mg, 1.0 mmol), (4-carbamoylphenyl)boronic acid [123088-59-5] (196.7 mg, 1.2 mmol), potassium phosphate tribasic monohydrate [27176-10-9] (418.4 mg, 1.8 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane [95464-05-4] (82.1 mg, 0.1 mmol) in 30% (v/v) water in 1,2-dimethoxyethane (25 mL) at 85° C. for 17 h. White powder from ethyl acetate/heptane, mp. 190-191° C. (dec.). 1H NMR (400 MHz, DMSO-d6) δ ppm (rotamers present) 1.15 (br. s., 5H) 1.28 (br. s., 1H) 1.38 (br. s., 3H) 2.85 (br. s., 3H) 3.32 (br. s., 1H) 3.54 (br. s., 1H) 6.73 (d, J=9.35 Hz, 1H) 7.27 (br. s., 1H) 7.34 (br. s., 1H) 7.79 (d, J=9.60 Hz, 1H) 7.94-8.03 (m, 4H) 8.28 (d, J=8.08 Hz, 2H). LRMS (ESI) m/z 411.2 [(M+H)]+, calc'd for C21H26N6O3: 410.48.
Name
[2-(3-bromo-imidazo[1,2-b]pyridazin-6-ylamino)-ethyl]-methyl-carbamic acid tert-butyl ester
Quantity
367.4 mg
Type
reactant
Reaction Step One
Quantity
196.7 mg
Type
reactant
Reaction Step One
Quantity
418.4 mg
Type
reactant
Reaction Step One
Quantity
82.1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 2
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 3
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 4
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 5
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tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl(2-((3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl)amino)ethyl)(methyl)carbamate

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